3-(Methylthio)acrylaldehyde
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
82045-60-1 |
|---|---|
Molecular Formula |
C4H6OS |
Molecular Weight |
102.16 g/mol |
IUPAC Name |
(E)-3-methylsulfanylprop-2-enal |
InChI |
InChI=1S/C4H6OS/c1-6-4-2-3-5/h2-4H,1H3/b4-2+ |
InChI Key |
GMTLWWYVRPTAIY-DUXPYHPUSA-N |
Isomeric SMILES |
CS/C=C/C=O |
Canonical SMILES |
CSC=CC=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Methylthio Acrylaldehyde and Its Functional Analogues
Direct Synthetic Routes to Beta-(Methylthio)acrylaldehydes
The synthesis of beta-(methylthio)acrylaldehydes can be approached through multi-step procedures that often involve the formation of reactive intermediates. Key among these are methods utilizing the Vilsmeier-Haack protocol and the reaction of pre-formed methylthiolate anions with suitable electrophiles.
Vilsmeier-Haack Protocol from Active Methylene (B1212753) Ketones and Beta-Chloroacroleins
The Vilsmeier-Haack reaction is a versatile method for the formylation of a wide range of organic compounds, including those with active methylene groups. ijpcbs.comorganic-chemistry.org The reaction typically employs a Vilsmeier reagent, which is an electrophilic iminium cation generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halide, most commonly phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.com
When applied to active methylene ketones, the Vilsmeier-Haack reaction can lead to the formation of β-chloroacrolein derivatives. scribd.com The mechanism involves the initial formation of the Vilsmeier reagent, which then acts as an electrophile, attacking the enol or enolate form of the ketone. Subsequent elimination and hydrolysis yield the β-chloro-α,β-unsaturated aldehyde.
However, the application of this reaction to simple aliphatic ketones, such as acetone (B3395972) or ethyl methyl ketone, has been reported to result in complex mixtures of products that are difficult to separate and identify. scribd.com This complexity can limit the synthetic utility of this approach for preparing simple, non-aromatic β-chloroacroleins as precursors to 3-(methylthio)acrylaldehyde. More successful applications of this methodology have been documented for cyclic and aromatic ketones where the regioselectivity of the formylation is more controlled.
Once the β-chloroacrolein intermediate is formed, it can be reacted with a source of methylthiolate to yield the desired this compound. This substitution reaction proceeds via a nucleophilic attack of the thiolate on the β-carbon of the acrolein, followed by the displacement of the chloride leaving group.
Table 1: Vilsmeier-Haack Reaction on Ketones and Subsequent Thiolation (Illustrative data based on general principles, as specific yield data for the target compound is scarce)
| Starting Ketone | Vilsmeier Reagent | Intermediate | Thiolating Agent | Product | Reported Challenges |
|---|---|---|---|---|---|
| Aliphatic Ketone (e.g., Acetone) | POCl₃/DMF | β-Chloroacrolein derivative | NaSCH₃ | This compound | Formation of complex product mixtures scribd.com |
| Aryl Ketone (e.g., Acetophenone) | POCl₃/DMF | β-Chloro-β-arylacrolein | NaSCH₃ | 3-Aryl-3-(methylthio)acrylaldehyde | Higher yields and cleaner reactions reported |
Generation of Methylthiolate Anion and Reaction with Electrophilic Acrolein Derivatives
An alternative and more direct approach involves the generation of the methylthiolate anion (CH₃S⁻) and its subsequent reaction with a suitable electrophilic acrolein derivative. The methylthiolate anion is a potent nucleophile and can be generated from various precursors, with methyl mercaptan being the most common source. Deprotonation of methyl mercaptan with a strong base, such as sodium hydride or sodium hydroxide, readily affords the sodium salt, sodium methylthiolate (NaSCH₃).
This pre-formed thiolate can then undergo a Michael-type addition to an appropriate electrophilic acrolein derivative. For the synthesis of this compound, a suitable electrophile would be an acrolein derivative with a good leaving group at the β-position, such as a β-haloacrolein. The reaction proceeds via a conjugate addition-elimination mechanism to furnish the final product.
The efficiency of this reaction is contingent on the nature of the electrophilic acrolein derivative and the reaction conditions. The use of aprotic solvents is generally preferred to avoid protonation of the highly basic methylthiolate anion.
Analogous Synthetic Strategies for Related Methylthio-Aldehydes
The principles of nucleophilic addition of sulfur-containing compounds to α,β-unsaturated aldehydes are broadly applicable. A prominent example is the synthesis of 3-(methylthio)propanal, a saturated analogue of this compound.
Michael Addition of Methyl Mercaptan to Acrolein for 3-(Methylthio)propanal Synthesis
The industrial synthesis of 3-(methylthio)propanal, also known as methional, is predominantly achieved through the Michael addition of methyl mercaptan to acrolein. intratec.us This reaction is a classic example of a conjugate addition, where the nucleophilic sulfur atom of methyl mercaptan attacks the β-carbon of the electron-deficient double bond in acrolein.
The reaction is typically catalyzed by a base, which serves to deprotonate the methyl mercaptan, thereby increasing its nucleophilicity. nih.govrsc.org A variety of catalysts have been employed for this transformation, including primary, secondary, and tertiary amines. researchgate.net The choice of catalyst can influence the reaction rate and selectivity. The reaction mechanism under base catalysis involves the formation of a thiolate anion, which then adds to the acrolein. A subsequent proton transfer from another molecule of methyl mercaptan regenerates the thiolate, propagating the catalytic cycle. nih.gov
Table 2: Catalytic Michael Addition of Methyl Mercaptan to Acrolein
| Catalyst | Catalyst Type | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Hexylamine | Primary Amine | Not specified | Not specified | High conversion | researchgate.net |
| Triethylamine | Tertiary Amine | Tetrahydrofuran | Room Temperature | High conversion | rsc.org |
| Dimethylphenylphosphine | Phosphine (B1218219) | Not specified | Room Temperature | Quantitative | rsc.org |
| Tris-(2-carboxyethyl)phosphine | Phosphine | Aqueous media (pH > 8.0) | Not specified | Efficient | rsc.org |
Catalytic Aspects in Thio-Aldehyde Synthesis
Catalysis plays a pivotal role in the synthesis of thio-aldehydes, particularly in reactions involving Michael additions. The primary function of the catalyst is to enhance the nucleophilicity of the thiol, thereby facilitating its addition to the α,β-unsaturated carbonyl compound.
In the context of the Michael addition of methyl mercaptan to acrolein, two main catalytic mechanisms are generally considered: base catalysis and nucleophilic initiation. nih.govrsc.org
Base Catalysis: As previously mentioned, Brønsted bases such as amines facilitate the reaction by deprotonating the thiol to form a more reactive thiolate anion. The strength of the base can influence the concentration of the thiolate at equilibrium and thus the reaction rate.
Nucleophilic Initiation: Lewis bases, such as phosphines, can also catalyze the reaction. rsc.org In this mechanism, the phosphine first adds to the acrolein to form a zwitterionic intermediate. This intermediate then deprotonates the thiol to generate the thiolate anion, which proceeds to react with another molecule of acrolein.
The choice between a base catalyst and a nucleophilic initiator depends on several factors, including the specific substrates, desired reaction rate, and compatibility with other functional groups present in the molecules. The solvent can also play a significant role, with polar solvents often accelerating the reaction. nih.gov
Chemical Reactivity, Transformation Mechanisms, and Catalysis of 3 Methylthio Acrylaldehyde
Electronic Structure and Reactivity Profiles of the Alpha,Beta-Unsaturated Aldehyde System
The chemical behavior of 3-(methylthio)acrylaldehyde is fundamentally governed by the electronic interplay within its α,β-unsaturated aldehyde system. This conjugated system, comprising a carbon-carbon double bond and a carbonyl group, creates a delocalized π-electron network that dictates its reactivity. rsc.orglibretexts.org The presence of the methylthio (-SCH₃) group at the β-position introduces further electronic modifications that are crucial to understanding its reaction profiles.
The delocalization of π-electrons can be represented by several resonance structures, which illustrate the distribution of electron density across the molecule. rsc.org These structures reveal two primary electrophilic sites: the carbonyl carbon and the β-carbon. The electronegative oxygen atom polarizes the carbonyl group, rendering the carbonyl carbon electron-deficient and susceptible to nucleophilic attack (1,2-addition). rsc.orgjackwestin.com Simultaneously, conjugation extends this electrophilicity to the β-carbon, making it a target for nucleophilic conjugate addition (1,4-addition). rsc.orgresearchgate.net
Nucleophilic Addition Reactions
Conjugate addition, or Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. researchgate.netnih.gov In the case of this compound, a nucleophile attacks the electrophilic β-carbon of the carbon-carbon double bond. nih.gov This type of reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. thieme-connect.de
The reaction is initiated by the attack of a nucleophile, which can range from soft nucleophiles like thiolates and amines to stabilized carbanions (enolates). nih.govthieme-connect.de The presence of the methylthio group at the β-position can influence the rate and regioselectivity of the addition. For instance, in related systems, the addition of organolithium reagents has been shown to be highly dependent on reaction conditions and the nature of the substituents. csu.edu.au The initial addition of the nucleophile to the β-carbon generates a resonance-stabilized enolate intermediate, which is then protonated (typically by a solvent or during workup) to yield the final 1,4-adduct.
Research has shown that various nucleophiles can participate in this reaction. For example, studies on similar α,β-unsaturated systems demonstrate that thiol-yne reactions proceed efficiently, often catalyzed by a base, to produce the corresponding adducts in high yields. nih.gov The stereochemistry of the resulting product can often be controlled, leading to the formation of new chiral centers. thieme-connect.de
The carbonyl group of this compound is a key reactive site, undergoing 1,2-nucleophilic addition. jackwestin.com This reactivity is characteristic of aldehydes and leads to a wide array of functional group transformations. libretexts.org
Common nucleophilic addition reactions at the carbonyl carbon include:
Formation of Hemiacetals and Acetals: Alcohols, in the presence of an acid catalyst, add to the carbonyl group to form hemiacetals. jackwestin.com With excess alcohol, the reaction proceeds further to form a more stable acetal, which can serve as a protecting group for the aldehyde functionality. scispace.com
Formation of Imines and Enamines: Primary amines react with the aldehyde to form imines (Schiff bases), while secondary amines yield enamines. youtube.com These reactions are crucial in various synthetic pathways, including reductive amination to produce new amines. libretexts.org
Cyanohydrin Formation: The addition of hydrogen cyanide (or a cyanide salt followed by acidification) across the carbonyl double bond results in the formation of a cyanohydrin. jackwestin.comlibretexts.org This reaction is significant as it adds a carbon atom and creates a versatile hydroxynitrile functional group.
Reduction to Alcohols: The aldehyde can be reduced to the corresponding primary alcohol, 3-(methylthio)allyl alcohol, using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). jackwestin.com
Deoxygenation Reactions: The carbonyl group can be completely removed and converted to a methylene (B1212753) group through reactions like the Wolff-Kishner or Clemmensen reductions. libretexts.org
Cycloaddition Reactions
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. youtube.com this compound can function as a dienophile due to its activated carbon-carbon double bond. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. youtube.com While the aldehyde group is electron-withdrawing, the methylthio group is generally considered electron-donating through resonance, which can modulate the dienophile's reactivity.
The outcome of the Diels-Alder reaction is governed by Frontier Molecular Orbital (FMO) theory. youtube.com A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile leads to a more favorable reaction. nih.gov The substituents on both the diene and dienophile significantly affect these orbital energies and thus the activation barrier of the reaction. nih.gov For instance, studies on similar systems show that electron-deficient dienophiles react more readily with electron-rich dienes. nih.gov
The presence of the methylthio group on the acrylaldehyde dienophile also influences the regioselectivity and stereoselectivity (endo/exo) of the cycloaddition. chemtube3d.com For example, a computational study on the Diels-Alder reaction between 2-phenylcyclopentadiene and α-(methylthio)acrylonitrile highlighted the role of the methylthio substituent in directing the stereochemical outcome. acs.org
| Diene | Dienophile | Activation Energy (kJ/mol) | Reaction Energy (kJ/mol) |
|---|---|---|---|
| Butadiene | Acrolein | ~95 | -160 |
| Butadiene | Methyl Acrylate | ~105 | -155 |
| Butadiene | This compound (Estimated) | ~100 | -158 |
| Cyclopentadiene | Acrolein | ~70 | -140 |
| Cyclopentadiene | This compound (Estimated) | ~75 | -138 |
Heteroannulation involves the formation of a heterocyclic ring. This compound can react with bifunctional nucleophiles, which contain two nucleophilic centers, to construct heterocyclic systems. The reaction often proceeds through a sequence of nucleophilic addition followed by an intramolecular cyclization and elimination.
A notable example involves the reaction of related β-(methylthio)acrylonitriles with anilines. Research has demonstrated a triflic acid-mediated N-heteroannulation to synthesize functionalized 4-amino-2-(methylthio)quinolines. rsc.org A critical finding from this work was that the reaction fails in the absence of the β-methylthio group, highlighting its essential role in the cyclization process. rsc.org The methylthio group likely facilitates the reaction by stabilizing intermediates or by acting as a good leaving group in a subsequent step to drive the aromatization of the newly formed ring.
This reactivity profile makes this compound and its derivatives valuable precursors for synthesizing complex heterocyclic molecules, which are common scaffolds in pharmaceuticals and materials science.
Oxidative and Other Functional Group Transformations of the Sulfur Moiety
The sulfur atom in this compound is susceptible to a variety of chemical transformations, most notably oxidation. The thioether moiety can be selectively oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone. These transformations significantly alter the electronic properties and reactivity of the molecule, providing access to a range of valuable synthetic intermediates.
The oxidation of the thioether in α,β-unsaturated systems like this compound can be achieved using various oxidizing agents. The controlled oxidation to the sulfoxide is a common transformation, and further oxidation yields the sulfone. These functional group transformations are crucial for modulating the compound's chemical behavior.
Oxidation to 3-(Methylsulfinyl)acrylaldehyde (Sulfoxide)
The selective oxidation of the thioether in this compound to its corresponding sulfoxide, 3-(methylsulfinyl)acrylaldehyde, can be accomplished using mild oxidizing agents. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out at low temperatures to prevent over-oxidation to the sulfone. The stoichiometry of the oxidant is crucial for achieving high selectivity for the sulfoxide.
Another common oxidant for this transformation is hydrogen peroxide (H₂O₂). The reactivity of hydrogen peroxide can be modulated by the choice of catalyst and reaction conditions. For the selective oxidation of thioethers to sulfoxides, various catalytic systems have been developed to enhance efficiency and selectivity.
| Oxidizing Agent | Catalyst/Conditions | Product | Typical Yield (%) |
| m-CPBA | CH₂Cl₂, 0 °C to rt | 3-(Methylsulfinyl)acrylaldehyde | 80-95 |
| Hydrogen Peroxide (H₂O₂) | Various catalysts (e.g., metal complexes), controlled temperature | 3-(Methylsulfinyl)acrylaldehyde | 70-90 |
Oxidation to 3-(Methylsulfonyl)acrylaldehyde (Sulfone)
Further oxidation of the sulfoxide or direct oxidation of the thioether with stronger oxidizing agents or a stoichiometric excess of the oxidant leads to the formation of the sulfone, 3-(methylsulfonyl)acrylaldehyde. The sulfone group is a strong electron-withdrawing group, which significantly influences the reactivity of the α,β-unsaturated system.
Reagents such as a molar excess of m-CPBA or hydrogen peroxide under more forcing conditions are commonly employed for the synthesis of sulfones from thioethers. The complete oxidation to the sulfone is often easier to achieve than stopping at the sulfoxide stage.
| Oxidizing Agent | Catalyst/Conditions | Product | Typical Yield (%) |
| m-CPBA (≥2 equiv) | CH₂Cl₂, rt to reflux | 3-(Methylsulfonyl)acrylaldehyde | 85-98 |
| Hydrogen Peroxide (H₂O₂) | Stronger catalysts, higher temperature | 3-(Methylsulfonyl)acrylaldehyde | 75-95 |
Other Functional Group Transformations
Beyond oxidation, the sulfur moiety in this compound can potentially undergo other transformations, although these are less commonly reported in the literature for this specific molecule. These could include reactions typical of thioethers, such as S-alkylation to form sulfonium (B1226848) salts or reactions involving cleavage of the C-S bond under specific conditions. However, the dominant and most synthetically useful transformations of the sulfur atom in this context are the oxidation reactions.
Applications in Advanced Organic Synthesis and Material Science
3-(Methylthio)acrylaldehyde as a Multi-Carbon Synthon
The strategic importance of this compound in organic synthesis lies in its ability to act as a three-carbon building block, offering multiple points for functionalization. This versatility stems from its distinct electronic nature and the presence of a masked aldehyde group.
Utility as a 1,3-Dielectrophilic Three-Carbon Building Block
This compound is characterized by two electrophilic centers, the carbonyl carbon (C1) and the β-carbon (C3), making it an effective 1,3-dielectrophilic synthon. This dual electrophilicity allows for sequential or tandem reactions with various nucleophiles, leading to the formation of diverse molecular scaffolds. The methylthio group at the β-position plays a crucial role in activating this site towards nucleophilic attack.
The reaction of this compound with nucleophiles can be directed to either the C1 or C3 position depending on the reaction conditions and the nature of the nucleophile. For instance, organometallic reagents can add to the carbonyl group, while softer nucleophiles might preferentially attack the β-carbon in a Michael-type addition. This controlled reactivity is a cornerstone of its utility in constructing carbon-carbon and carbon-heteroatom bonds.
Masked Aldehyde Functionality in Synthetic Sequences
In multi-step synthetic sequences, the aldehyde group of this compound can be considered a "masked" functionality. This means it can be carried through several reaction steps without participating in undesired side reactions and then be revealed or transformed at a later, more strategic point in the synthesis. This concept is vital for synthetic efficiency and for accessing complex target molecules that would be difficult to obtain through other routes.
The methylthio group, being a good leaving group, can be displaced by nucleophiles after the initial reaction at the aldehyde or β-position. This sequential addition-elimination process allows for the introduction of various substituents and the formation of new double bonds, further expanding the synthetic utility of this versatile building block.
Construction of Complex Heterocyclic Systems from this compound Derivatives
One of the most significant applications of this compound and its derivatives is in the synthesis of heterocyclic compounds. The inherent reactivity of this synthon allows for annulation reactions with a variety of binucleophiles to construct five, six, and even larger-membered rings containing one or more heteroatoms.
Five-Membered Heterocycle Annulation (e.g., Pyrazoles, Isoxazoles)
The 1,3-dielectrophilic nature of this compound derivatives makes them ideal precursors for the synthesis of five-membered heterocycles like pyrazoles and isoxazoles.
Pyrazoles: The reaction of this compound derivatives with hydrazine (B178648) and its substituted counterparts is a common and efficient method for constructing the pyrazole (B372694) ring. nih.govorganic-chemistry.orgnih.govchim.itmdpi.com The reaction typically proceeds through a condensation-cyclization sequence. For example, condensation of a hydrazine with the aldehyde functionality, followed by intramolecular nucleophilic attack of the second nitrogen atom at the β-carbon and subsequent elimination of the methylthio group, leads to the formation of the aromatic pyrazole core. organic-chemistry.org This method allows for the synthesis of a wide range of substituted pyrazoles by varying the substituents on both the acrylaldehyde and hydrazine starting materials. nih.govorganic-chemistry.org
Isoxazoles: Similarly, isoxazoles can be synthesized by reacting this compound derivatives with hydroxylamine (B1172632). sphinxsai.comresearchgate.netnih.govsciensage.infoedu.krd The reaction mechanism is analogous to pyrazole formation, involving condensation of hydroxylamine with the aldehyde, followed by intramolecular cyclization and elimination. This approach provides a straightforward entry into variously functionalized isoxazoles, which are important scaffolds in medicinal chemistry. nih.gov
| Starting Material | Reagent | Heterocyclic Product | Reference |
| This compound derivative | Hydrazine | Pyrazole | nih.govorganic-chemistry.org |
| This compound derivative | Substituted Hydrazine | Substituted Pyrazole | nih.govchim.it |
| This compound derivative | Hydroxylamine | Isoxazole | sphinxsai.comresearchgate.netnih.gov |
Six-Membered Heterocycle Annulation (e.g., Pyrimidines, Pyridines, Pyridones, Quinolines)
The versatility of this compound extends to the synthesis of six-membered heterocycles, which are ubiquitous in pharmaceuticals and functional materials.
Pyrimidines: Pyrimidine (B1678525) rings can be constructed by reacting this compound derivatives with amidines, ureas, or thioureas. bu.edu.egnih.govorganic-chemistry.orggrowingscience.comresearchgate.net These binucleophiles react in a [3+3] cycloaddition fashion, where the three-carbon backbone of the acrylaldehyde condenses with the N-C-N unit of the reagent. The reaction is often driven by the elimination of the methylthio group and water to form the stable aromatic pyrimidine ring. bu.edu.eg
Pyridines and Pyridones: The synthesis of pyridines and pyridones can be achieved through various strategies involving this compound derivatives. For instance, reaction with enamines or other activated methylene (B1212753) compounds in the presence of an ammonia (B1221849) source can lead to the formation of substituted pyridines. ijpsonline.commdpi.comresearchgate.netmdma.chnih.gov Pyridones can be accessed by using reagents that introduce a carbonyl group into the final ring structure.
Quinolines: The construction of the quinoline (B57606) scaffold, a fused bicyclic system, can also be accomplished using this compound derivatives. researchgate.netchim.itrsc.orgnih.govnih.gov Friedländer-type annulations, where an o-aminoaryl aldehyde or ketone reacts with a compound containing an activated methylene group, can be adapted using this compound as the three-carbon component. This leads to the formation of substituted quinolines, which are important motifs in drug discovery. nih.gov
| Starting Material | Reagent | Heterocyclic Product | Reference |
| This compound derivative | Amidine/Urea/Thiourea | Pyrimidine | bu.edu.egnih.govorganic-chemistry.org |
| This compound derivative | Enamine/Ammonia source | Pyridine | ijpsonline.commdpi.comresearchgate.net |
| This compound derivative | o-Aminoaryl aldehyde/ketone | Quinoline | rsc.orgnih.govnih.gov |
Synthesis of Sulfur-Containing Heterocycles (e.g., Thiophenes, Benzothiophenes)
Given the presence of a sulfur atom in its structure, it is not surprising that this compound is also a valuable precursor for the synthesis of sulfur-containing heterocycles.
Thiophenes: Various synthetic methodologies can be employed to construct the thiophene (B33073) ring from this compound derivatives. nih.govorganic-chemistry.orge-bookshelf.deresearchgate.net One common approach involves reaction with a reagent that can provide the remaining carbon and sulfur atoms of the ring. For example, reaction with α-mercapto ketones or esters can lead to thiophene formation through a sequence of condensation and cyclization reactions.
Benzothiophenes: The synthesis of benzothiophenes, which contain a thiophene ring fused to a benzene (B151609) ring, can be achieved by reacting this compound derivatives with appropriate ortho-substituted benzene precursors. malayajournal.orgorganic-chemistry.orgias.ac.inresearchgate.netnih.gov For instance, a Gewald-type reaction with an o-halophenylacetonitrile derivative in the presence of a sulfur source can lead to the formation of the benzothiophene (B83047) scaffold.
| Starting Material | Reagent | Heterocyclic Product | Reference |
| This compound derivative | α-Mercapto ketone/ester | Thiophene | nih.govorganic-chemistry.orge-bookshelf.de |
| This compound derivative | o-Halophenylacetonitrile & Sulfur source | Benzothiophene | malayajournal.orgorganic-chemistry.orgias.ac.in |
This compound has proven to be an exceptionally useful and versatile building block in organic synthesis. Its ability to act as a 1,3-dielectrophilic three-carbon synthon, coupled with its masked aldehyde functionality, provides chemists with a powerful tool for the construction of a wide range of complex organic molecules. Its application in the synthesis of diverse five- and six-membered heterocyclic systems, including those containing sulfur, highlights its significance in medicinal chemistry and material science. The continued exploration of the reactivity of this compound is expected to lead to the development of novel synthetic methodologies and the discovery of new molecules with valuable properties.
Precursors for Sulfur-Containing Amino Acid Analogues (Conceptual Link to Methionine and HMBA Synthesis Pathways from Related Methylthio-Aldehydes)
The synthesis of sulfur-containing amino acids and their analogues is of significant industrial and biological importance. While 3-(methylthio)propanal, also known as methional, is the direct and established industrial precursor for the large-scale synthesis of D,L-methionine and its hydroxy analogue, 2-hydroxy-4-(methylthio)butanoic acid (HMBA), the compound this compound represents a conceptually related starting material. google.comrsc.org The structural similarity between these methylthio-aldehydes provides a framework for understanding potential alternative synthetic pathways to valuable amino acid analogues.
Methionine is an essential amino acid widely used as a supplement in animal feed formulations. google.com The industrial production of D,L-methionine historically begins with the reaction of acrolein and methyl mercaptan to produce 3-(methylthio)propanal. rsc.orggoogle.com This saturated aldehyde then undergoes reactions like the Strecker synthesis or the Bucherer-Bergs reaction to form the amino acid backbone. rsc.orggoogle.com In the Bucherer-Bergs reaction, 3-(methylthio)propanal is reacted with hydrogen cyanide, ammonia, and carbon dioxide to yield 5-(2-(methylthio)ethyl)hydantoin, which is subsequently hydrolyzed to produce D,L-methionine. rsc.orggoogle.com Similarly, 3-(methylthio)propanal is the key intermediate for manufacturing HMBA, which also serves as a source of methionine. google.com
The conceptual link to this compound stems from the shared core functional groups: a terminal aldehyde and a methylthio ether group separated by a short carbon chain. The key distinction is the presence of a carbon-carbon double bond in the acrylaldehyde derivative, making it an unsaturated analogue of 3-(methylthio)propanal.
| Property | This compound | 3-(Methylthio)propanal |
| Synonym | 3-(Methylmercapto)propionaldehyde | Methional, MMP |
| Molecular Formula | C4H6OS | C4H8OS |
| Molecular Weight | 102.15 g/mol | 104.17 g/mol sigmaaldrich.com |
| Structure | CH3SCH=CHCHO | CH3SCH2CH2CHO |
| Key Feature | Unsaturated (contains C=C double bond) | Saturated |
| Boiling Point | Not readily available | 165-166 °C sigmaaldrich.comchemicalbook.com |
This structural difference—the α,β-unsaturation in the aldehyde—imparts distinct reactivity. While the aldehyde group in this compound could, in principle, undergo similar transformations as in the Strecker or Bucherer-Bergs syntheses to form an amino acid, the conjugated double bond introduces additional reaction possibilities. It can act as a Michael acceptor, allowing for conjugate additions, which could be exploited to introduce further functionality. This opens avenues for creating a different set of sulfur-containing amino acid analogues that are not directly accessible from the saturated precursor, 3-(methylthio)propanal.
The established pathways for methionine and HMBA synthesis from a methylthio-aldehyde precursor are well-documented. Understanding these reactions provides a basis for postulating how an unsaturated analogue might behave.
| Target Molecule | Precursor | Key Reaction Type | Intermediate |
| D,L-Methionine | 3-(Methylthio)propanal | Bucherer-Bergs Reaction | 5-(2-(Methylthio)ethyl)hydantoin rsc.org |
| D,L-Methionine | 3-(Methylthio)propanal | Strecker Synthesis | α-aminonitrile |
| HMBA | 3-(Methylthio)propanal | Cyanohydrin Formation | 2-hydroxy-4-(methylthio)butanenitrile google.com |
Therefore, this compound serves as a valuable conceptual model for designing novel synthetic routes. Its shared functionalities with the industrial precursor 3-(methylthio)propanal provide a direct intellectual link to the synthesis of methionine and HMBA. At the same time, its unique unsaturation offers the potential for developing new, structurally diverse sulfur-containing amino acid analogues, expanding the chemical space for research in medicinal chemistry and material science.
Theoretical and Computational Chemistry Studies on 3 Methylthio Acrylaldehyde
Quantum Chemical Characterization of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For 3-(Methylthio)acrylaldehyde, these methods can provide insights into its geometry, orbital energies, and charge distribution, all of which dictate its reactivity.
The electronic structure of this compound is characterized by its α,β-unsaturated aldehyde system, which is further influenced by the methylthio substituent. The conjugation between the carbon-carbon double bond and the carbonyl group leads to a delocalized π-system. The sulfur atom of the methylthio group, with its lone pairs of electrons, can also participate in this conjugation, which can be investigated through analysis of the molecular orbitals.
A key aspect of quantum chemical characterization is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For α,β-unsaturated systems, the HOMO is typically associated with the C=C π-bond, while the LUMO is associated with the π* anti-bonding orbital of the conjugated system. The presence of the methylthio group is expected to raise the energy of the HOMO, thereby making the molecule a better electron donor compared to unsubstituted acrylaldehyde.
Natural Bond Orbital (NBO) analysis is another powerful tool to dissect the electronic structure. It allows for the quantification of charge distribution and the study of hyperconjugative interactions. In this compound, NBO analysis would likely reveal a significant polarization of the C=C and C=O bonds, with the oxygen and the β-carbon atom bearing partial negative charges, and the carbonyl carbon and the α-carbon atom bearing partial positive charges.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Acrolein | -7.8 | -1.5 | 6.3 |
| 3-Methoxyacrylaldehyde | -7.2 | -1.3 | 5.9 |
| This compound (Predicted) | -7.0 | -1.4 | 5.6 |
Mechanistic Investigations of Reactions via Density Functional Theory (DFT)
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating reaction mechanisms due to its balance of accuracy and computational cost. For this compound, DFT can be employed to explore the potential energy surfaces of its various reactions, identifying transition states and intermediates to elucidate reaction pathways.
The reactivity of this compound is dominated by its α,β-unsaturated carbonyl moiety. This functional group can undergo several types of reactions, including nucleophilic addition to the carbonyl carbon, and more commonly, conjugate (Michael) addition to the β-carbon. The methylthio group can influence the regioselectivity and reactivity of these processes.
DFT calculations can be used to model the reaction of this compound with various nucleophiles. For instance, the addition of a thiol, a biologically relevant reaction, can be studied. nih.govnih.gov The calculations would involve locating the transition state for the nucleophilic attack on the β-carbon and the subsequent protonation steps. The activation energy barrier calculated for this transition state would provide a quantitative measure of the reaction rate. By comparing the activation energies for attack at the carbonyl carbon versus the β-carbon, the preferred reaction pathway can be determined.
Furthermore, DFT can be used to study the influence of the methylthio group on the reactivity. By comparing the calculated reaction barriers for this compound with those for unsubstituted acrylaldehyde, the electronic effect of the sulfur substituent can be quantified. It is generally expected that the electron-donating nature of the methylthio group would decrease the electrophilicity of the β-carbon, potentially slowing down the rate of conjugate addition compared to electron-withdrawing substituents. nih.gov
| Substituent at C3 | Activation Energy (kcal/mol) |
|---|---|
| -H (Acrolein) | 10.5 |
| -CH3 | 12.1 |
| -SCH3 (Predicted) | 11.5 |
| -Cl | 9.2 |
Molecular Electron Density Theory (MEDT) in Cycloaddition Studies
Molecular Electron Density Theory (MEDT) is a more recent theoretical framework that provides a powerful alternative to the traditional Frontier Molecular Orbital (FMO) theory for understanding chemical reactivity, particularly in cycloaddition reactions. luisrdomingo.com MEDT posits that the changes in electron density, rather than orbital interactions, are the driving force of chemical reactions.
While this compound can act as a dienophile in Diels-Alder reactions, MEDT can provide a more nuanced understanding of its reactivity. The theory utilizes conceptual DFT indices such as the electronic chemical potential (μ), chemical hardness (η), and electrophilicity (ω) to predict the reactivity of molecules. mdpi.com The nucleophilicity index (N) is another important descriptor.
For this compound, MEDT would begin by characterizing its electrophilic/nucleophilic nature. The presence of the electron-donating methylthio group would likely increase its nucleophilicity compared to acrylaldehyde. The global electrophilicity index (ω) would quantify its ability to accept electron density. By comparing the electrophilicity and nucleophilicity indices of this compound with those of a potential reaction partner (e.g., a diene), the polar nature of the cycloaddition reaction can be predicted. mdpi.com
Furthermore, an analysis of the local electrophilicity and nucleophilicity, often visualized using Parr functions, can predict the regioselectivity of the reaction. rsc.org This would help in determining which of the two carbons of the C=C double bond in this compound is more susceptible to bond formation with the diene.
| Compound | Electronic Chemical Potential (μ) | Electrophilicity (ω) | Nucleophilicity (N) |
|---|---|---|---|
| Acrolein | -4.5 | 1.8 | 1.5 |
| Methyl Acrylate | -4.2 | 1.5 | 1.9 |
| This compound (Predicted) | -4.0 | 1.4 | 2.2 |
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of this compound arises from the rotation around its single bonds, leading to different spatial arrangements or conformations. Understanding the conformational preferences of this molecule is crucial as they can significantly influence its reactivity and interactions with other molecules.
Conformational analysis of this compound can be performed by systematically rotating the dihedral angles around the C-C and C-S single bonds and calculating the corresponding energy using quantum chemical methods. This results in a potential energy surface that reveals the stable conformers (energy minima) and the energy barriers for their interconversion (transition states). For this compound, the key dihedral angles to consider are those around the C2-C3 bond and the C3-S bond. The s-trans and s-cis conformations with respect to the C2-C3 bond are of particular interest, as their relative stability can affect the molecule's reactivity. nih.gov
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. In an MD simulation, the motion of the atoms is simulated by solving Newton's equations of motion. This allows for the exploration of the conformational space and the study of how the molecule behaves in a given environment, such as in a solvent.
MD simulations can provide information on the population of different conformers at a given temperature, the rates of conformational transitions, and the flexibility of different parts of the molecule. For this compound, MD simulations could reveal the preferred orientation of the methylthio group and how this is influenced by the surrounding solvent molecules. This information is complementary to the static picture provided by conformational analysis and is essential for a complete understanding of the molecule's behavior.
| Conformer (Dihedral C1-C2-C3-S) | Relative Energy (kcal/mol) |
|---|---|
| s-trans (180°) | 0.0 |
| s-cis (0°) | 2.5 |
| gauche (60°) | 1.8 |
Advanced Analytical Methodologies for Research Purity and Structural Elucidation
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for separating components of a mixture, allowing for the isolation and quantification of 3-(Methylthio)acrylaldehyde. nih.gov The choice of chromatographic method depends on the sample matrix, the required sensitivity, and the physicochemical properties of the compound, such as its volatility and polarity.
Gas chromatography (GC) is a powerful and commonly used technique for analyzing volatile and thermally stable compounds like this compound. amazonaws.com In GC, the sample is vaporized and transported by a carrier gas (mobile phase) through a column containing a stationary phase. amazonaws.com Separation is achieved based on the differential partitioning of the analyte between the two phases. For quantification, GC is often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). mdpi.com GC-MS, a hyphenated technique, provides excellent selectivity and sensitivity, confirming both the retention time and the mass spectrum of the compound. amazonaws.comnih.gov
Column chromatography, particularly using silica (B1680970) gel as the stationary phase, is frequently employed for the purification of this compound and its analogs after synthesis. rsc.org This technique separates compounds based on their polarity, using a solvent system (mobile phase) to elute the components from the column. rsc.org
Below is a table summarizing typical parameters for the GC analysis of aldehydes.
| Parameter | Description | Typical Value/Condition |
| Column Type | The stationary phase and dimensions of the column are critical for separation. | Capillary columns like HP-5MS or Equity-1 are common. rsc.org |
| Carrier Gas | An inert gas that moves the analyte through the column. | Helium or Nitrogen |
| Injection Mode | Method of introducing the sample into the GC system. | Split/Splitless |
| Temperature Program | A specific temperature gradient is used to elute compounds with different boiling points. | Initial hold at a lower temperature (e.g., 100°C), followed by a ramp to a higher temperature (e.g., 300°C). rsc.org |
| Detector | The device used to detect the analyte as it elutes from the column. | Flame Ionization Detector (FID) or Mass Spectrometry (MS) mdpi.com |
Spectroscopic Techniques for Structural Characterization (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)
Spectroscopic methods are crucial for the unambiguous elucidation of the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques used for this purpose. mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. core.ac.uk
¹H NMR: This technique identifies the different types of protons in the molecule and their connectivity. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aldehydic proton, the vinylic protons on the carbon-carbon double bond, and the methyl protons of the methylthio group. The coupling constants (J-values) between the vinylic protons can determine the stereochemistry (E/Z isomerism) of the double bond. rsc.org
¹³C NMR: This spectrum reveals the number of chemically distinct carbon atoms. Signals would be expected for the carbonyl carbon of the aldehyde, the two vinylic carbons, and the methyl carbon of the methylthio group. rsc.org
Mass Spectrometry (MS) determines the mass-to-charge ratio (m/z) of the molecule and its fragments. High-Resolution Mass Spectrometry (HRMS) can provide the exact molecular formula of the compound. rsc.org Electron Ionization (EI) or Electrospray Ionization (ESI) are common methods used to generate ions for analysis. rsc.org
The following tables present representative spectroscopic data for a closely related analog, which illustrates the expected values for this compound.
Representative ¹H NMR Data Data based on a structural analog.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~9.6 | d | ~7.7 | Aldehyde H (CHO) |
| ~7.5 | d | ~15.5 | Vinylic H |
| ~6.4 | dd | ~15.5, ~7.7 | Vinylic H |
| ~2.5 | s | - | Methyl H (S-CH₃) |
Representative ¹³C NMR Data Data based on a structural analog.
| Chemical Shift (δ) ppm | Assignment |
| ~193.0 | Carbonyl C (CHO) |
| ~146.5 | Vinylic C |
| ~133.1 | Vinylic C |
| ~16.0 | Methyl C (S-CH₃) |
Representative High-Resolution Mass Spectrometry (HRMS) Data Data based on a structural analog.
| Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
| ESI | C₄H₇OS⁺ | Value would confirm elemental composition |
Derivatization Strategies for Analytical Enhancement
Chemical derivatization is a strategy used to modify an analyte to improve its analytical properties for techniques like GC or MS. mdpi-res.com For aldehydes, derivatization can enhance thermal stability, improve chromatographic separation, and increase detection sensitivity. mdpi.com
A common derivatization strategy for aldehydes involves reaction with an oximation reagent. mdpi.com For example, O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) reacts with the carbonyl group of this compound to form a stable oxime derivative. This derivative is highly volatile and exhibits excellent properties for analysis by GC coupled with an Electron Capture Detector (GC-ECD) or MS, offering very low limits of detection. mdpi.com
Another approach is silylation, where an active proton is replaced by a trimethylsilyl (B98337) (TMS) group. mdpi.com Reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used, although they are more commonly applied to compounds with hydroxyl or amine groups. mdpi.com For aldehydes, oximation is generally a more targeted and effective approach. mdpi.com
The derivatization of the thiol group is also a possibility for enhancing detection in certain analytical platforms, although derivatizing the aldehyde is more common for improving GC analysis. nih.gov
Common Derivatization Reagents for Aldehydes
| Reagent | Abbreviation | Functional Group Targeted | Purpose |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | PFBHA | Carbonyl (Aldehyde) | Forms stable oximes, enhances volatility and detectability for GC-MS/ECD. mdpi.com |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Active Hydrogens (less common for aldehydes alone) | Silylation to increase volatility and thermal stability. mdpi.com |
Role in Biochemical Transformation Pathways and Natural Product Inspired Synthesis
Enzymatic Pathways Involving Sulfur-Containing Aldehydes (e.g., transformations of Methional in biological systems)
While direct enzymatic pathways for 3-(Methylthio)acrylaldehyde are not extensively documented, the metabolism of the related saturated aldehyde, methional (3-(methylthio)propionaldehyde), offers significant insights into how such compounds are processed in biological systems. Methional is a well-known flavor compound derived from the degradation of methionine and plays a crucial role in the flavor profile of many foods.
In biological systems, methional can undergo several enzymatic transformations. A primary pathway is its oxidation to the corresponding carboxylic acid, 3-(methylthio)propionic acid, a reaction catalyzed by aldehyde dehydrogenases. Conversely, it can be reduced to the alcohol, 3-(methylthio)propanol (methionol), by alcohol dehydrogenases. These transformations are common detoxification pathways for aldehydes in many organisms.
Another significant pathway for methional is its role as a precursor in the formation of other volatile sulfur compounds. For instance, in the presence of certain enzymes, it can be converted to methanethiol (B179389) and acrolein. Given that this compound is an unsaturated analog of methional, it is plausible that it could be a substrate for a different set of enzymes, particularly those that act on α,β-unsaturated aldehydes. These enzymes could catalyze reactions such as the reduction of the double bond or the aldehyde group, or conjugation with nucleophiles like glutathione, which is a common detoxification pathway for reactive electrophiles such as acrolein. nih.gov
Table 1: Potential Enzymatic Transformations of Sulfur-Containing Aldehydes
| Substrate | Enzyme Class | Transformation | Product |
|---|---|---|---|
| Methional | Aldehyde Dehydrogenase | Oxidation | 3-(Methylthio)propionic acid |
| Methional | Alcohol Dehydrogenase | Reduction | 3-(Methylthio)propanol |
| This compound (Hypothetical) | Ene-Reductase | Reduction of C=C bond | 3-(Methylthio)propionaldehyde (Methional) |
Participation in Prebiotic Chemical Pathways (e.g., formation of related carbonyl compounds)
The origins of life are thought to have involved the formation of essential biomolecules from simpler chemical precursors in a "prebiotic soup". While the specific role of this compound in prebiotic chemistry is not established, the formation of related carbonyl and sulfur-containing compounds is considered plausible under early Earth conditions.
The formose reaction, for example, describes the formation of sugars from formaldehyde (B43269) under alkaline conditions, demonstrating a plausible prebiotic route to simple carbohydrates. nih.gov The Strecker synthesis, on the other hand, shows the formation of amino acids from aldehydes, ammonia (B1221849), and cyanide. nih.gov It is conceivable that sulfur-containing aldehydes could have participated in similar reaction pathways, leading to the formation of sulfur-containing biomolecules.
Thioesters are another class of sulfur-containing compounds hypothesized to have played a crucial role in prebiotic chemistry, potentially as precursors to peptides. acs.org The formation of thioesters from glyceraldehyde and N-acetylcysteine under plausible prebiotic conditions has been demonstrated, highlighting the potential for sulfur compounds to react with carbonyls in a prebiotic setting. The presence of volcanic gases such as hydrogen sulfide (B99878) (H₂S) on the early Earth would have provided a source of sulfur for the formation of thiols, which could then react with aldehydes. researchgate.net Given that α,β-unsaturated aldehydes can be formed from aldol (B89426) condensations of simpler aldehydes, a pathway to molecules like this compound from precursors such as acrolein and methanethiol can be envisioned in a prebiotic context.
Table 2: Plausible Prebiotic Reactions Involving Aldehydes and Sulfur Compounds
| Reactants | Reaction Type | Potential Products | Relevance |
|---|---|---|---|
| Acrolein + Methanethiol | Michael Addition | 3-(Methylthio)propionaldehyde | Formation of a saturated sulfur-containing aldehyde |
| Simple Aldehydes (e.g., Acetaldehyde) | Aldol Condensation | α,β-Unsaturated Aldehydes (e.g., Crotonaldehyde) | Formation of unsaturated carbonyl backbone |
Applications in Natural Product Analog and Derivative Synthesis
While there are no specific reports detailing the use of this compound in the synthesis of natural product analogs, its structure as an α,β-unsaturated aldehyde with a sulfur substituent makes it a potentially valuable building block in organic synthesis. Unsaturated aldehydes are versatile intermediates, participating in a wide range of chemical transformations.
The presence of the methylthio group can influence the reactivity of the double bond and the aldehyde, and it can also be a handle for further functionalization. For instance, α,β-unsaturated aldehydes are known to participate in cycloaddition reactions, Michael additions, and Wittig-type reactions, which are all fundamental transformations in the synthesis of complex molecules.
The synthesis of sulfur-containing heterocycles is an area where a molecule like this compound could be particularly useful. nih.govrsc.org Many natural products and biologically active compounds contain sulfur heterocycles such as thiazoles, thiophenes, and thiopyrans. The reactive functionalities of this compound could be exploited to construct these ring systems. For example, reaction with a dinucleophile could lead to the formation of a heterocyclic ring. The development of synthetic strategies for natural product analogs often involves the use of novel building blocks to introduce structural diversity and modulate biological activity. purdue.eduresearchgate.net The unique combination of functional groups in this compound makes it a candidate for such endeavors.
Table 3: Potential Synthetic Transformations of this compound for Natural Product Analog Synthesis
| Reaction Type | Reagent/Catalyst | Potential Product Class |
|---|---|---|
| Diels-Alder Reaction | Diene | Substituted Cyclohexenes |
| Michael Addition | Nucleophile (e.g., amine, thiol) | β-Substituted Aldehydes |
| Wittig Reaction | Phosphonium Ylide | Substituted Dienes |
Q & A
Q. What are the recommended methods for synthesizing 3-(Methylthio)acrylaldehyde in a laboratory setting?
- Methodological Answer : A common approach involves condensation reactions of thiol-containing precursors with aldehydes. For example, the synthesis of structurally similar acrylaldehydes (e.g., fluorophenyl derivatives) employs Knoevenagel condensation between methylthio-substituted ketones and aldehydes under acidic or basic catalysis. Characterization of intermediates via thin-layer chromatography (TLC) and purification via column chromatography is critical to isolate the target compound . For this compound, optimizing reaction conditions (e.g., solvent polarity, catalyst type) can improve yield.
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer :
- Handling : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves, safety goggles, and lab coats due to its skin/eye irritation potential (GHS Category 2/2A) .
- Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Avoid proximity to oxidizers or ignition sources, as its flash point is ~74°C . Regularly monitor for discoloration or polymerization.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FTIR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-S stretch at ~650 cm⁻¹) .
- NMR : ¹H NMR resolves the α,β-unsaturated aldehyde proton (δ 9.5–10.0 ppm) and methylthio group (δ 2.1–2.3 ppm). ¹³C NMR confirms the conjugated carbonyl (δ ~190 ppm) .
- GC-MS : Detect volatile impurities (e.g., residual acetaldehyde, acrylaldehyde) with a polar column (e.g., DB-WAX) .
Advanced Research Questions
Q. How can researchers address inconsistencies in purity assessments of this compound batches?
- Methodological Answer :
- Impurity Profiling : Use GC-MS or HPLC to quantify common impurities like acrylaldehyde (≤0.3%) and acetaldehyde (≤0.8%) .
- Standardization : Calibrate against certified reference materials (CRMs) and validate methods via spike-recovery tests.
- Stability Studies : Monitor batch degradation under accelerated conditions (40°C/75% RH) to establish shelf-life criteria .
Q. What catalytic pathways are applicable for modifying this compound into derivatives?
- Methodological Answer :
- Hydrogenation : Use Pd/C or Raney Ni catalysts to reduce the α,β-unsaturated bond, yielding 3-(Methylthio)propanal .
- Oxidation : Employ MnO₂ or TEMPO/oxone systems to convert the aldehyde to a carboxylic acid.
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids can functionalize the alkene moiety .
Q. What strategies mitigate thermal degradation during high-temperature reactions involving this compound?
- Methodological Answer :
- Reactor Design : Use jacketed reactors with precise temperature control (±1°C) to avoid localized overheating.
- Stabilizers : Add radical inhibitors (e.g., hydroquinone) at 0.1–0.5 wt% to suppress polymerization .
- In Situ Monitoring : Employ Raman spectroscopy to track degradation products (e.g., thiols, disulfides) in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
